molecular formula C12H15N5O2S2 B8479236 6-(Piperazin-1-yl)-N-(thiazol-2-yl)pyridine-3-sulfonamide

6-(Piperazin-1-yl)-N-(thiazol-2-yl)pyridine-3-sulfonamide

Cat. No.: B8479236
M. Wt: 325.4 g/mol
InChI Key: OGPPCINXPHZWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperazin-1-yl)-N-(thiazol-2-yl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C12H15N5O2S2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N5O2S2

Molecular Weight

325.4 g/mol

IUPAC Name

6-piperazin-1-yl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C12H15N5O2S2/c18-21(19,16-12-14-5-8-20-12)10-1-2-11(15-9-10)17-6-3-13-4-7-17/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,16)

InChI Key

OGPPCINXPHZWCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-N-(thiazol-2-yl)pyridine-3-sulfonamide (8.2 g, 30 mmol) and piperazine (12.5 g, 145 mmol) in DMF (150 mL) was heated to 80° C. overnight under a nitrogen atmosphere. The reaction mixture was evaporated to dryness under reduced pressure and purified by column chromatography over silica gel with dichloromethane/20% 3.5 M NH3 in methanol. The product containing fractions were dissolved in a minimal amount of water and methanol and purified by reversed phase column chromatography (ISCO) with a gradient of water and methanol. After about half of the solution was purified, crystals had formed in the liquid. This material was collected by filtration washed with methanol to yield additional material. In total 1.7 g (17%) of 6-(Piperazin-1-yl)-N-(thiazol-2-yl)pyridine-3-sulfonamide was obtained. 1H-NMR (300 MHz, DMSO-d6): δ 8.41 (d, J=2.3 Hz, 1H), 7.76 (dd, J=2.3, 9.0 Hz, 1H), 7.02 (d, J=4.1 Hz, 1H), 6.82 (d, J=9.0 Hz, 1H), 6.55 (d, J=4.1 Hz, 1H), 3.62-3.58 (m, 4H), 2.94-2.90 (m, 4H) ppm.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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